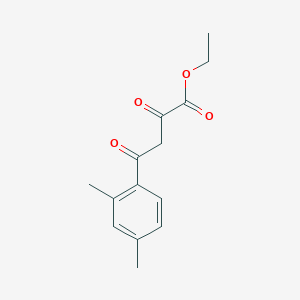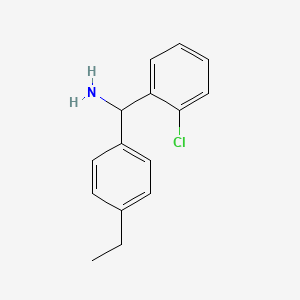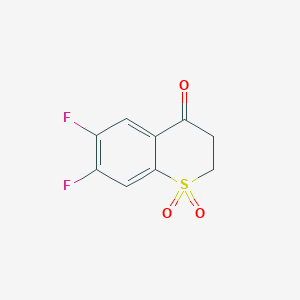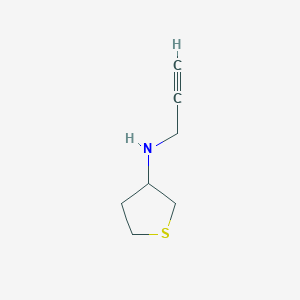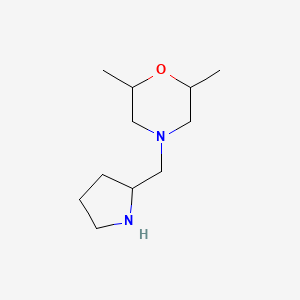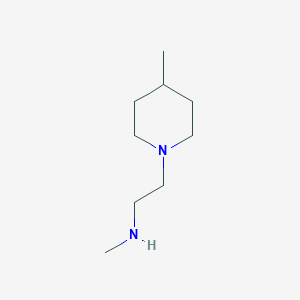![molecular formula C10H13ClN2OS B1420169 2-氯-N-(4,4-二甲基-5,6-二氢-4H-环戊[d]噻唑-2-基)乙酰胺 CAS No. 1204297-62-0](/img/structure/B1420169.png)
2-氯-N-(4,4-二甲基-5,6-二氢-4H-环戊[d]噻唑-2-基)乙酰胺
描述
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide, also known as CPT-Ac, is an organic compound that has been increasingly studied in recent years due to its potential applications in scientific research. This compound is a member of the thiazole family, and it has been found to have a wide range of biochemical and physiological effects.
科学研究应用
抗肿瘤潜力
该化合物已通过MTT法对不同癌细胞系(如C6(大鼠神经胶质瘤)和HepG2(人肝癌))进行了抗肿瘤潜力的评估 . 该化合物的结构使其能够与各种与癌症相关的生物靶点相互作用,例如TNF-α和IMPDH,这些靶点参与肿瘤的生长和增殖 .
抗菌活性
包括该化合物在内的噻唑衍生物已显示出对多种革兰氏阳性和革兰氏阴性细菌具有良好的抗菌活性 . 这在开发新型抗生素对抗抗生素耐药菌株方面尤其重要。
抗氧化特性
该化合物的抗氧化特性对于氧化应激相关疾病的研究意义重大。 抗氧化剂在中和自由基方面起着至关重要的作用,自由基会导致细胞损伤 .
抗病毒应用
研究表明,噻唑衍生物可能表现出抗病毒活性,鉴于不断需要新的抗病毒药物来治疗新出现的病毒感染,这一点至关重要 .
抗炎用途
噻唑衍生物的抗炎特性使其成为治疗慢性炎症性疾病的候选药物 . 该化合物可以作为研究炎症机制以及如何控制炎症的一部分。
抗糖尿病活性
噻唑衍生物与抗糖尿病活性有关,使其在糖尿病研究中备受关注,因为它有可能调节血糖水平 .
抗真菌功效
鉴于真菌感染的上升以及对现有抗真菌药物的耐药性,该化合物的抗真菌功效可能对开发新的治疗方法至关重要 .
抗结核潜力
作用机制
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body due to their small size and polarity . They are likely metabolized by the liver and excreted through the kidneys.
Result of Action
Similar compounds have been reported to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
生化分析
Biochemical Properties
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which are crucial for oxidative stress response . The nature of these interactions involves the modulation of enzyme activity, leading to altered levels of reactive oxygen species (ROS) and oxidative stress markers.
Cellular Effects
The effects of 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes such as SOD and GSH-Px, modulating their activity and thereby influencing the cellular redox state . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its degradation products can have distinct biological activities . Long-term exposure to this compound has been associated with sustained modulation of oxidative stress markers and metabolic enzymes.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced antioxidant response and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative damage and disruption of metabolic pathways. Threshold effects have been observed, indicating a dose-dependent response in animal studies.
Metabolic Pathways
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress and energy metabolism, leading to changes in the levels of key metabolites such as ATP and NADPH . These interactions highlight the compound’s role in modulating cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The localization and accumulation of this compound are critical for its activity and function.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide plays a crucial role in its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its accumulation in the mitochondria is associated with its role in modulating oxidative stress and energy metabolism . The compound’s localization within the cell influences its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
2-chloro-N-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2)4-3-6-8(10)13-9(15-6)12-7(14)5-11/h3-5H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGCGOLSXGJPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1N=C(S2)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1420089.png)

